

Pharmacodynamic and Preclinical Profile

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Compound Focus: Linetastine

CAS No.: 110501-66-1

Cat. No.: S1481853

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The quantitative data primarily comes from a 1996 study that established **linetastine**'s dual mechanism of action. The table below summarizes the key experimental findings [1].

Parameter	Finding	Experimental System
Mechanism of Action	5-lipoxygenase inhibitor & H1 antihistamine	N/A
LTB4 Inhibition (IC₅₀)	1.2 x 10 ⁻⁷ mol/L (Linetastine), 8.6 x 10 ⁻⁸ mol/L (Metabolite TMK777)	Calcium ionophore-stimulated human leukocytes
LTC4 Inhibition (IC₅₀)	1.5 x 10 ⁻⁷ mol/L (Linetastine), 7.1 x 10 ⁻⁸ mol/L (Metabolite TMK777)	Calcium ionophore-stimulated human leukocytes
Antihistamine Activity (pD₂)	7.28 (Linetastine), 7.98 (Metabolite TMK777)	Histamine-induced contraction of isolated guinea-pig trachea
In Vivo Efficacy	Inhibition of leukotriene production & histamine-induced bronchoconstriction at 1-10 mg/kg p.o.	Actively sensitized guinea-pig model
Duration of Action	Effect lasted >16 h (leukotriene inhibition) and >24 h (bronchoconstriction inhibition)	Actively sensitized guinea-pig model

Parameter	Finding	Experimental System
Tachyphylaxis	No observed tachyphylaxis or cumulative effect with 7-day repeated dosing	Actively sensitized guinea-pig model

Detailed Experimental Protocols

The core findings are based on specific *in vitro* and *in vivo* methodologies [1].

In Vitro Assays

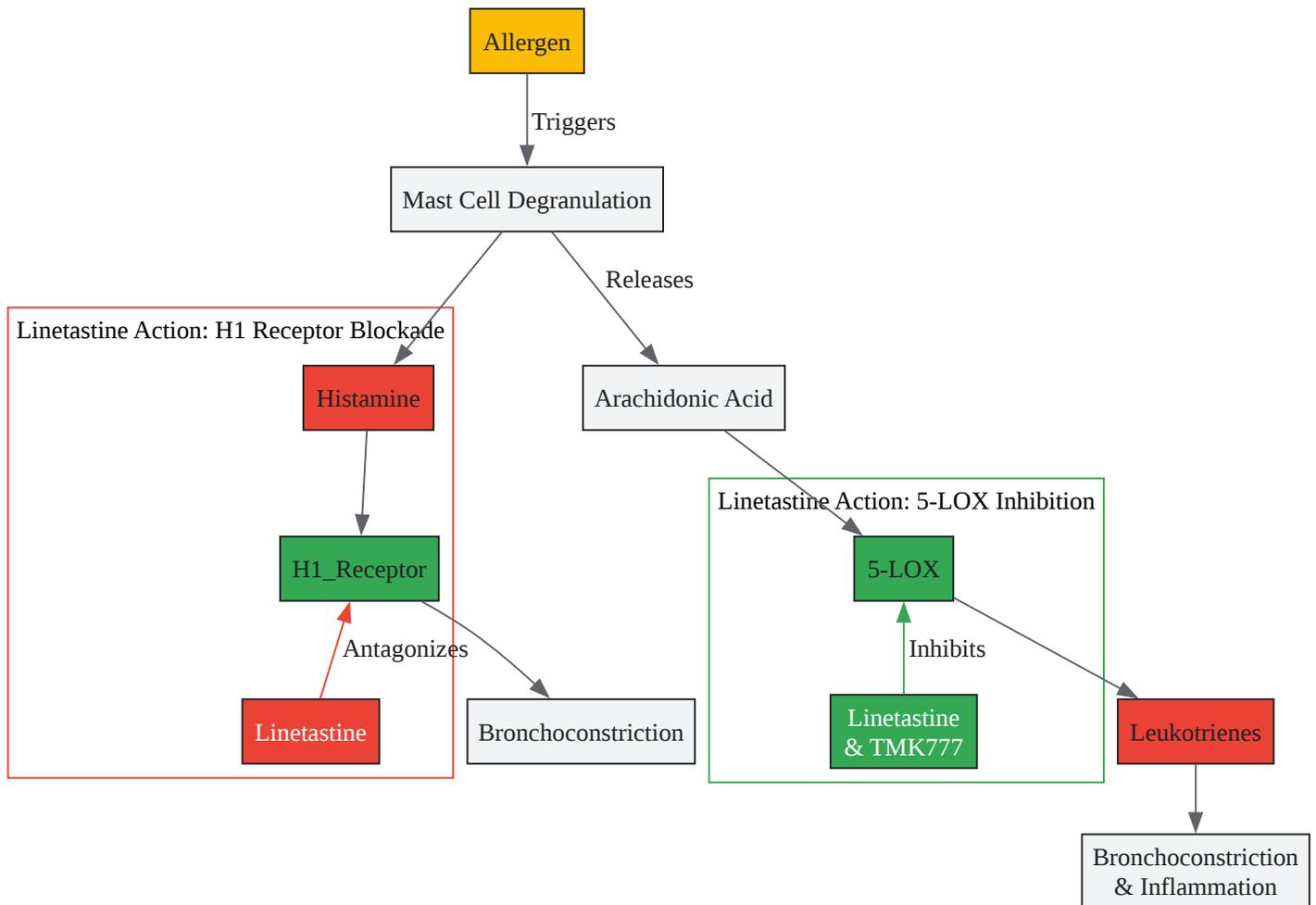
- **Leukotriene Inhibition:** Human leukocytes were stimulated with a calcium ionophore (A23187). The production of **Leukotriene B4 (LTB4)** and **Leukotriene C4 (LTC4)** was measured, likely via radioimmunoassay (RIA) or enzyme immunoassay (EIA), to determine the concentration of drug required for 50% inhibition (IC_{50}).
- **Antihistamine Activity:** Isolated guinea-pig tracheal chains were suspended in organ baths. Contractions were induced by histamine, and the ability of **linetastine** to inhibit this contraction was measured, yielding a **pD₂ value** (negative logarithm of the molar concentration that causes 50% inhibition).

In Vivo Model

- **Guinea-Pig Asthma Model:** Guinea-pigs were actively sensitized with ovalbumin. The drug was administered orally, and its effects were evaluated by measuring:
 - The increase in respiratory resistance during the late asthmatic response.
 - The levels of LTB4 and LTC4 in the lung.
 - Protection against histamine-induced bronchoconstriction.

Mechanism of Action and Signaling

Linetastine exerts its effects through two primary pathways, which can be visualized in the following diagram.



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This diagram illustrates **linetastine's** dual mechanism: inhibition of 5-Lipoxygenase (5-LOX) to reduce leukotriene synthesis, and blockade of the H1 receptor to prevent histamine-mediated effects.

Important Limitations and Context

When interpreting this data, several critical limitations must be considered:

- **Discontinued Drug:** **Linetastine**'s development was halted for all indications, including asthma and allergic rhinitis [2]. The most recent information update was in **2007**.
- **Preclinical Data:** The pharmacokinetic and efficacy data summarized here are primarily from **animal models (guinea pigs) and *in vitro* systems** [1]. Key parameters that are standard in a pharmacokinetic profile—such as human **absorption, distribution, protein binding, metabolism, half-life, and clearance**—are not available in the public domain.
- **Comparative Efficacy:** The 1996 study indicates that **linetastine** and its active metabolite, TMK777, were more potent than azelastine in inhibiting leukotriene release *in vitro*, though azelastine showed greater potency as an antihistamine in the tracheal contraction assay [1].

Future Research and Modern Context

While **linetastine** is no longer in development, its documented mechanism remains relevant. Modern DMPK research focuses on areas like **model-informed drug development**, the use of **endogenous biomarkers** for drug-drug interactions, and applying **artificial intelligence** to predict clearance [3] [4]. For a drug with a profile similar to **linetastine**, current approaches would heavily utilize *in vitro* to *in vivo* extrapolation and PBPK modeling to fill data gaps.

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References

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